![molecular formula C24H26O3 B14516062 4,4'-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol CAS No. 63538-51-2](/img/structure/B14516062.png)
4,4'-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two phenolic groups connected through a methylene bridge to a central phenylene ring, which is substituted with a tert-butyl group and a hydroxyl group. It is used in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol typically involves the reaction of 4-tert-butylphenol with formaldehyde in the presence of a strong acid catalyst such as hydrochloric acid or sulfuric acid. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the phenolic groups. The reaction conditions usually involve heating the reactants to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high purity and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols.
Aplicaciones Científicas De Investigación
4,4’-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol is utilized in various fields of scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Explored for its potential therapeutic applications in treating diseases related to oxidative damage.
Industry: Employed as a stabilizer in the production of plastics and other materials to enhance their durability and resistance to degradation.
Mecanismo De Acción
The mechanism by which 4,4’-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol exerts its effects involves its ability to donate hydrogen atoms from the phenolic groups, neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions facilitated by the compound.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butyl-2,6-dibenzoylphenol: Similar structure but with benzoyl groups instead of methylene bridges.
3,5-di-tert-Butyl-4-hydroxybenzaldehyde: Contains aldehyde groups instead of methylene bridges.
Pentaerythritol tetrakis[3-(3’,5’-di-tert-butyl-4’-hydroxyphenyl)propionate]: A more complex structure with multiple phenolic groups.
Uniqueness
4,4’-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol is unique due to its specific arrangement of phenolic groups and methylene bridges, which confer distinct chemical and physical properties. Its stability and reactivity make it a valuable compound in various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
63538-51-2 |
|---|---|
Fórmula molecular |
C24H26O3 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
4-tert-butyl-2,6-bis[(4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C24H26O3/c1-24(2,3)20-14-18(12-16-4-8-21(25)9-5-16)23(27)19(15-20)13-17-6-10-22(26)11-7-17/h4-11,14-15,25-27H,12-13H2,1-3H3 |
Clave InChI |
NDGBKHFLQVTPPT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)CC2=CC=C(C=C2)O)O)CC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


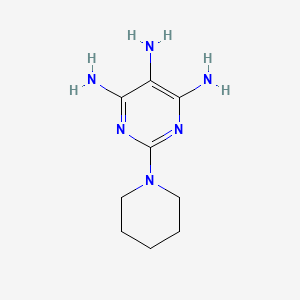

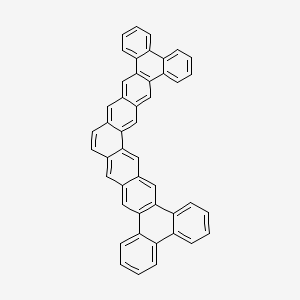
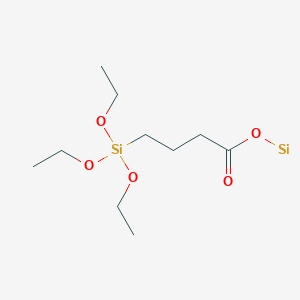
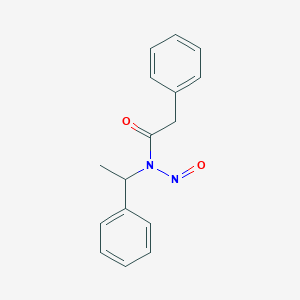
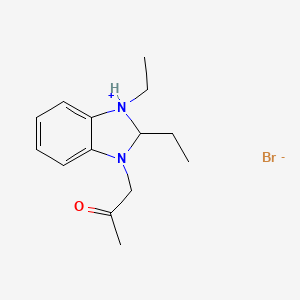
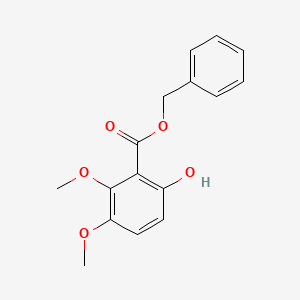
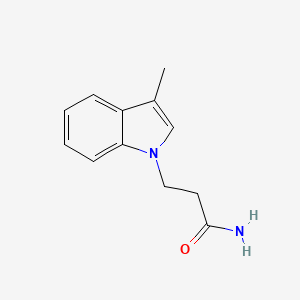
![2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide](/img/structure/B14516035.png)
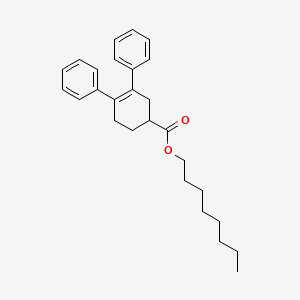
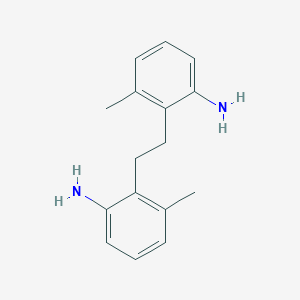
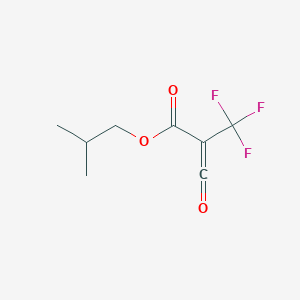
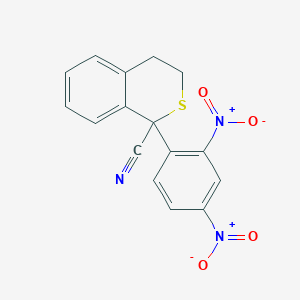
![N~1~-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide](/img/structure/B14516067.png)
